molecular formula C17H17NO B5541788 N-(3,5-dimethylphenyl)-3-phenylacrylamide CAS No. 154205-27-3

N-(3,5-dimethylphenyl)-3-phenylacrylamide

Cat. No.: B5541788
CAS No.: 154205-27-3
M. Wt: 251.32 g/mol
InChI Key: QAXNLTINQBYSCS-CMDGGOBGSA-N
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Description

N-(3,5-dimethylphenyl)-3-phenylacrylamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPA belongs to the class of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Ligand Effects in Extended Networks

  • Research explored the effect of methyl substituents on network structures in metal complexes, which can be relevant for understanding the behavior of similar compounds like N-(3,5-dimethylphenyl)-3-phenylacrylamide in complex formation and extended network structures (Armentano et al., 2006).

Polymerization Properties

  • Investigations into the stereospecific anionic polymerization of N,N-dialkylacrylamides, which are structurally related to this compound, provide insights into its potential applications in polymer chemistry (Kobayashi et al., 1999).

Catalyst Development

  • Studies on catalysts based on nickel(II) and palladium(II) complexes, incorporating similar structural elements to this compound, can inform its potential application in catalysis (Schmid et al., 2001).

Pharmacological Analysis

  • Research into N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, which share structural features with this compound, sheds light on possible pharmacological applications (Abbasi et al., 2016).

Fluorescent Molecular Probes

  • The development of fluorescent molecular probes using compounds structurally similar to this compound could be a significant application in biological and chemical sensing (Diwu et al., 1997).

KCNQ2 Potassium Channel Opener

  • (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound similar to this compound, has been synthesized as a KCNQ2 potassium channel opener, indicating potential neuropharmacological applications (Wu et al., 2003).

Molecular Docking and DFT Calculations

  • The synthesis and biological evaluation of benzenesulfonamide derivatives, along with molecular docking and DFT calculations, provide insights into potential computational chemistry applications (Fahim & Shalaby, 2019).

Corrosion Inhibition

  • Investigations into the corrosion inhibition properties of benzothiazole derivatives suggest possible applications of this compound in material science and engineering (Salarvand et al., 2017).

Properties

IUPAC Name

(E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-10-14(2)12-16(11-13)18-17(19)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXNLTINQBYSCS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350500
Record name (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154205-27-3
Record name (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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